N-[(4-CHLOROPHENYL)METHYL]-3-[(DIMETHYLAMINO)METHYL]-1,4-THIAZEPANE-4-CARBOXAMIDE
Description
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-[(dimethylamino)methyl]-1,4-thiazepane-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClN3OS/c1-19(2)11-15-12-22-9-3-8-20(15)16(21)18-10-13-4-6-14(17)7-5-13/h4-7,15H,3,8-12H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFYVVHCHSDCEFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CSCCCN1C(=O)NCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-CHLOROPHENYL)METHYL]-3-[(DIMETHYLAMINO)METHYL]-1,4-THIAZEPANE-4-CARBOXAMIDE typically involves the following steps:
Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a thioamide and an epoxide. The reaction is usually carried out under basic conditions, with a base like sodium hydroxide or potassium carbonate.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced through a nucleophilic substitution reaction. This involves reacting the thiazepane intermediate with 4-chlorobenzyl chloride in the presence of a base like triethylamine.
Dimethylamino Methylation: The final step involves the introduction of the dimethylamino group. This can be achieved through a reductive amination reaction, where the thiazepane intermediate is reacted with formaldehyde and dimethylamine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-[(4-CHLOROPHENYL)METHYL]-3-[(DIMETHYLAMINO)METHYL]-1,4-THIAZEPANE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced thiazepane derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, triethylamine, and dichloromethane.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazepane derivatives.
Substitution: Substituted thiazepane derivatives with various functional groups.
Scientific Research Applications
N-[(4-CHLOROPHENYL)METHYL]-3-[(DIMETHYLAMINO)METHYL]-1,4-THIAZEPANE-4-CARBOXAMIDE has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential pharmacological properties, including antimicrobial, antiviral, and anticancer activities.
Industry: In the industrial sector, the compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[(4-CHLOROPHENYL)METHYL]-3-[(DIMETHYLAMINO)METHYL]-1,4-THIAZEPANE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, leading to the disruption of essential metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorobenzyl)-4-methoxybenzamide: This compound shares the chlorobenzyl group but differs in the presence of a methoxybenzamide moiety.
4-chlorobenzyl [(dimethylamino)disulfanyl]carbamate: This compound contains a similar chlorobenzyl group and dimethylamino moiety but differs in the presence of a disulfanyl carbamate group.
Uniqueness
N-[(4-CHLOROPHENYL)METHYL]-3-[(DIMETHYLAMINO)METHYL]-1,4-THIAZEPANE-4-CARBOXAMIDE is unique due to its thiazepane ring structure, which imparts distinct chemical and biological properties. The combination of the chlorobenzyl group, dimethylamino moiety, and thiazepane ring makes it a versatile compound for various research applications.
Biological Activity
N-[(4-Chlorophenyl)Methyl]-3-[(Dimethylamino)Methyl]-1,4-thiazepane-4-carboxamide is a thiazepane derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a unique thiazepane ring structure, which may confer distinct pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 358.8 g/mol. The compound features a thiazepane ring, which is a seven-membered heterocyclic structure containing sulfur and nitrogen atoms.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 358.8 g/mol |
| Structure | Thiazepane ring |
Antimicrobial Activity
Research indicates that thiazepane derivatives exhibit significant antimicrobial properties. The mechanism often involves the inhibition of bacterial enzymes critical for cell wall synthesis or metabolic pathways. For instance, compounds with similar structures have shown efficacy against various bacterial strains by disrupting their growth mechanisms.
Anticancer Properties
This compound has been evaluated for its anticancer potential. Studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways or by inhibiting specific oncogenic signaling pathways. The compound's ability to interact with DNA or RNA synthesis processes further supports its role as a potential anticancer agent.
Study 1: Antimicrobial Efficacy
In a study examining various thiazepane derivatives, this compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MICs) comparable to established antibiotics. The study highlighted the compound's potential as a lead structure for developing new antimicrobial agents.
Study 2: Cytotoxicity Against Cancer Cell Lines
A separate investigation assessed the cytotoxic effects of this compound on various cancer cell lines, including HCT116 (colon cancer) and MCF7 (breast cancer). The compound exhibited an LD50 value of 1.5 µM against HCT116 cells, indicating significant cytotoxicity. Mechanistic studies revealed that the compound triggers apoptosis through mitochondrial pathways.
Comparative Analysis of Thiazepane Derivatives
To contextualize the biological activity of this compound, a comparison with other thiazepane derivatives is presented below:
| Compound Name | Biological Activity | MIC/LD50 Value |
|---|---|---|
| N-(2-Methoxyphenyl)-7-phenyl-1,4-thiazepane-4-carboxamide | Antimicrobial | MIC: 2 µg/mL |
| Verrucosamide | Cytotoxic (NCI 60 assay) | LD50: 1.26 µM |
| N-(pyridin-4-ylmethyl)-1,4-thiazepane-3-carboxamide | Antimicrobial & Anticancer | MIC: 5 µg/mL |
Q & A
Q. What are the optimized synthetic routes for N-[(4-chlorophenyl)methyl]-3-[(dimethylamino)methyl]-1,4-thiazepane-4-carboxamide?
The synthesis typically involves multi-step protocols, including:
- Step 1 : Functionalization of 4-chlorobenzoic acid derivatives to introduce the chlorophenylmethyl group.
- Step 2 : Cyclization to form the thiazepane ring using reagents like thionyl chloride or coupling agents (e.g., HATU).
- Step 3 : Introduction of the dimethylaminomethyl group via reductive amination or nucleophilic substitution.
- Critical Parameters : Reaction temperature (e.g., reflux at 80–110°C), solvent selection (DMF, dioxane), and stoichiometric ratios (1:1.2 for amine coupling).
- Purification : Use of column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization .
Table 1 : Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | 4-Chlorobenzoic acid, SOCl₂, 80°C | 75–85 | ≥95% |
| 2 | HATU, DMF, rt | 60–70 | 90–92% |
| 3 | Dimethylamine, NaBH₃CN | 50–60 | 85–90% |
Q. How is structural characterization performed for this compound?
- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., chlorophenyl protons at δ 7.2–7.4 ppm, thiazepane methylenes at δ 2.8–3.5 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 354.12).
- X-ray Crystallography : Resolves stereochemistry of the thiazepane ring (if crystalline) .
Q. What preliminary biological screening methods are recommended?
- In Vitro Assays :
- Enzyme Inhibition : Test against kinases or proteases at 1–10 µM concentrations.
- Cell Viability : MTT assays in cancer cell lines (e.g., HeLa, MCF-7).
- Target Prediction : Use computational tools (e.g., SwissTargetPrediction) to prioritize GPCRs or ion channels based on structural analogs .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Methodology :
-
Systematic Substitution : Vary substituents on the chlorophenyl or dimethylamino groups.
-
Biological Testing : Compare IC₅₀ values in dose-response assays.
- Example Modifications :
-
Replace chlorophenyl with fluorophenyl (improves metabolic stability).
-
Substitute dimethylamino with pyrrolidine (enhances target affinity) .
Table 2 : SAR Trends in Analogous Compounds
Modification Biological Activity (IC₅₀) Solubility (logP) -Cl → -F 2.1 µM → 1.5 µM 2.8 → 2.5 Dimethyl → Cyclopropyl 1.8 µM → 0.9 µM 3.0 → 2.7
Q. How to resolve contradictions in reported biological activity data?
- Root Causes : Variability in assay conditions (e.g., serum concentration, pH).
- Validation Strategies :
- Reproducibility Checks : Replicate assays in triplicate with blinded controls.
- Orthogonal Assays : Confirm target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Q. What computational methods predict binding modes with biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with GPCRs (e.g., docking score ≤ -8 kcal/mol indicates high affinity).
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .
Q. How to optimize reaction yields in large-scale synthesis?
- DOE (Design of Experiments) : Apply factorial design to variables like catalyst loading (5–10 mol%), temperature (70–100°C), and solvent polarity.
- Case Study : A 2³ factorial design increased yield from 55% to 78% by optimizing Pd(OAc)₂ catalyst (8 mol%) in DMF at 90°C .
Q. What strategies mitigate toxicity in preclinical development?
- In Silico Tox Prediction : Use ProTox-II to flag hepatotoxicity risks.
- In Vivo Models : Conduct acute toxicity studies in rodents (LD₅₀ determination) and monitor hepatic enzymes (ALT/AST) .
Q. How to address poor aqueous solubility during formulation?
- Approaches :
- Salt Formation : Use hydrochloride or citrate salts.
- Nanoformulation : Encapsulate in PLGA nanoparticles (size ≤ 200 nm, PDI < 0.2).
- Data : Solubility improved from 0.1 mg/mL (free base) to 5.2 mg/mL (citrate salt) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
